![molecular formula C17H20ClNO B1385309 N-(2-Chlorobenzyl)-2-(2,5-dimethylphenoxy)-1-ethanamine CAS No. 1040684-29-4](/img/structure/B1385309.png)
N-(2-Chlorobenzyl)-2-(2,5-dimethylphenoxy)-1-ethanamine
Overview
Description
N-(2-Chlorobenzyl)-2-(2,5-dimethylphenoxy)-1-ethanamine, also known as N-2-chlorobenzyl-2,5-dimethylphenoxyethanamine, is an organic compound belonging to the class of amines. It is a colorless solid with a molecular weight of 215.7 g/mol and a melting point of 60-63 °C. This compound is widely used in scientific research, due to its various applications in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
Cardiotoxicity Evaluation
A study conducted by Yoon et al. (2019) evaluated the cardiotoxicity of 25D-NBOMe and 25C-NBOMe, substances closely related to N-(2-Chlorobenzyl)-2-(2,5-dimethylphenoxy)-1-ethanamine. The study used assays like the MTT assay, rat electrocardiography, and the human ether-a-go-go-related gene (hERG) assay. The research found that these substances could have potential cardiotoxic effects, particularly concerning cardiac rhythm (Yoon et al., 2019).
Identification in Illicit Substances
Poklis et al. (2015) analyzed NBOMe derivatives, similar to N-(2-Chlorobenzyl)-2-(2,5-dimethylphenoxy)-1-ethanamine, found in blotter papers. These substances were identified using mass spectrometry and high-performance liquid chromatography, highlighting their presence in illegal drug markets (Poklis et al., 2015).
Clinical Case Analysis
Stellpflug et al. (2013) presented a clinical case involving 25I-NBOMe, structurally similar to the substance . The report detailed the challenges in testing for such new psychoactive substances and the need for advanced analytical methods to confirm their presence in biological samples (Stellpflug et al., 2013).
Method Development for Analytical Characterization
Lum et al. (2016) developed methods for identifying NBOMe analogs, which are closely related to N-(2-Chlorobenzyl)-2-(2,5-dimethylphenoxy)-1-ethanamine. This study used gas chromatography-mass spectrometry analysis, providing critical insights for forensic analysis of such psychoactive substances (Lum et al., 2016).
Pharmacological Properties
Eshleman et al. (2018) investigated the pharmacological properties of substituted phenethylamines, including NBOMe derivatives. This research provided valuable information on the interaction of these compounds with serotonin receptors, which are relevant to understanding the pharmacological profile of N-(2-Chlorobenzyl)-2-(2,5-dimethylphenoxy)-1-ethanamine (Eshleman et al., 2018).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2,5-dimethylphenoxy)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-13-7-8-14(2)17(11-13)20-10-9-19-12-15-5-3-4-6-16(15)18/h3-8,11,19H,9-10,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPNVCUZQOLYNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCNCC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorobenzyl)-2-(2,5-dimethylphenoxy)-1-ethanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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